10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane

physicochemical profiling drug-likeness lead optimization

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane (CAS 1422134-74-4) is a fully synthetic, fluorinated spirocyclic diamine bearing a 6-methylpyridazin-3-yl substituent at the pyrrolidine nitrogen. Its molecular formula is C₁₃H₁₈F₂N₄ (MW 268.31 g·mol⁻¹) and the SMILES notation Cc1ccc(N2CCC3(CNCCC3(F)F)C2)nn1 defines its connectivity.

Molecular Formula C13H18F2N4
Molecular Weight 268.31 g/mol
Cat. No. B8108596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane
Molecular FormulaC13H18F2N4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC3(C2)CNCCC3(F)F
InChIInChI=1S/C13H18F2N4/c1-10-2-3-11(18-17-10)19-7-5-12(9-19)8-16-6-4-13(12,14)15/h2-3,16H,4-9H2,1H3
InChIKeyITRXQOGLRZWQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane – Compound Identity and Scaffold Classification for Procurement


10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane (CAS 1422134-74-4) is a fully synthetic, fluorinated spirocyclic diamine bearing a 6-methylpyridazin-3-yl substituent at the pyrrolidine nitrogen. Its molecular formula is C₁₃H₁₈F₂N₄ (MW 268.31 g·mol⁻¹) and the SMILES notation Cc1ccc(N2CCC3(CNCCC3(F)F)C2)nn1 defines its connectivity . The compound belongs to the 2,7-diazaspiro[4.5]decane class, a saturated spiro scaffold in which a pyrrolidine ring and a piperidine ring share a single tetrahedral carbon. Introduction of the gem‑difluoro motif at the 10‑position distinguishes it from the non‑fluorinated parent 2‑(6‑methylpyridazin‑3‑yl)-2,7‑diazaspiro[4.5]decane (MW 232; LogP 0.76) and positions it within a broader family of heteroaryl‑substituted diazaspirocycles explored as ATP‑competitive kinase inhibitor leads [1].

Why In‑Class 2,7-Diazaspiro[4.5]decane Analogs Cannot Simply Substitute for 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane


Generic interchange among 2,7‑diazaspiro[4.5]decane congeners is precluded by the multiplicative impact of three interdependent structural variables – the gem‑difluoro group, the heteroaryl hinge‑binder, and the spiro ring‑size combination – on both physicochemical and target‑engagement properties. Crystal structures of PKA in complex with diazaspirocyclic inhibitors confirm that the basic nitrogen atoms in the spiro scaffold form distinct electrostatic interactions with acidic side‑chains in the ATP pocket, and that substitution at the spiro carbon alters the vector of the heteroaryl group relative to the hinge region [1]. Consequently, even compounds that share the 2,7‑diazaspiro[4.5]decane core but differ in fluorination status (e.g., the non‑fluorinated comparator SC‑33889796) or heteroaryl appendage (e.g., pyrazin‑2‑yl or pyridin‑3‑yl analogs) will exhibit divergent kinase selectivity profiles, metabolic stability, and cellular permeability [1]. The quantitative evidence below substantiates why this specific permutation – 10,10‑difluoro plus 6‑methylpyridazin‑3‑yl – cannot be treated as interchangeable with close structural neighbors.

Quantitative Differentiation Evidence for 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane


Molecular Weight and Lipophilicity Shift Relative to the Non‑Fluorinated Parent

The target compound (C₁₃H₁₈F₂N₄; MW 268.31 ) introduces two fluorine atoms in place of two hydrogen atoms on the spiro carbon relative to the non‑fluorinated analog 2‑(6‑methylpyridazin‑3‑yl)-2,7‑diazaspiro[4.5]decane (C₁₃H₂₀N₄; MW 232.32; LogP 0.76 ). The +36 Da mass increment and the electron‑withdrawing character of the gem‑difluoro unit predict a measurable reduction in basicity of the adjacent piperidine nitrogen (class‑level inference: α‑fluoroamines typically exhibit a ΔpKₐ of −1.5 to −2.0 log units versus the parent amine [1]), which directly modulates the fraction of neutral species available for passive membrane permeation at physiological pH.

physicochemical profiling drug-likeness lead optimization

Fluorination‑Driven Conformational Restraint in the Spirocyclic Core

X‑ray crystallographic analysis of related diazaspiro[4.5]decane‑PKA complexes demonstrates that spirocycle conformation directly influences the presentation of the heteroaryl hinge‑binder to the kinase ATP pocket, and that substitution on the spiro framework alters P‑loop engagement [1]. The gem‑difluoro motif imposes a strong gauche preference in the piperidine ring due to the fluorine‑σ* hyperconjugative effect, restricting the conformational ensemble relative to the non‑fluorinated parent. This conformational locking is absent in the unsubstituted analog 2‑(6‑methylpyridazin‑3‑yl)-2,7‑diazaspiro[4.5]decane .

conformational analysis scaffold rigidity structure-based design

Heteroaryl Hinge‑Binder Differentiation: 6‑Methylpyridazin‑3‑yl vs. Pyrazin‑2‑yl and Pyridin‑3‑yl Analogs

In the Allen et al. kinase inhibitor series, the identity of the heteroaryl group directly attached to the diazaspiro scaffold was a primary determinant of kinase selectivity. Compounds with purine, pyridazine, pyrazine, or pyridine hinge‑binders produced divergent inhibition profiles when screened against a panel of protein kinases, with the hinge‑binder group influencing both potency and selectivity through distinct hydrogen‑bonding and steric interactions in the ATP pocket [1]. The 6‑methylpyridazin‑3‑yl substituent in the target compound presents two adjacent nitrogen atoms (N1 and N2 of the pyridazine ring) capable of forming a bidentate hydrogen‑bond with the kinase hinge region, a pharmacophore feature that is geometrically and electronically distinct from the single‑nitrogen hinge‑binding modes of pyridin‑3‑yl or pyrazin‑2‑yl analogs [1].

kinase hinge binder selectivity profiling structure‑activity relationship

2,7‑Diazaspiro[4.5]decane vs. 2,8‑Diazaspiro[4.5]decane: Regioisomeric Scaffold Differentiation

The 2,7‑diazaspiro[4.5]decane constitution places the two nitrogen atoms in separate rings (pyrrolidine N‑2 and piperidine N‑7) with a distinct spatial relationship compared to the 2,8‑regioisomer (nitrogens at positions 2 and 8). In the 2,7‑system, the piperidine nitrogen is located β to the spiro carbon, whereas in the 2,8‑system it is γ to the spiro carbon. This difference alters the distance and angle between the two basic nitrogen atoms by approximately 1.0–1.5 Å, which is consequential for interactions with acidic residues in biological targets [1]. Published SAR around GPIIb‑IIIa antagonists [2] and sEH inhibitors [3] based on the 2,8‑diazaspiro[4.5]decane core confirms that biological activity is highly sensitive to the nitrogen regioisomerism: the 2,7‑scaffold produces distinct pharmacological profiles and cannot serve as a surrogate for the 2,8‑series (and vice versa).

spirocyclic scaffold regioisomerism nitrogen geometry

Oxidative Metabolic Stability Conferred by the Gem‑Difluoro Motif: Blockade of Spiro‑Carbon Hydroxylation

The spiro carbon of unsubstituted 2,7‑diazaspiro[4.5]decane systems is a known site of cytochrome P450‑mediated hydroxylation, which generates metabolically labile carbinolamine intermediates that can undergo ring‑opening [1]. The gem‑difluoro substitution at C‑10 replaces both hydrogen atoms with fluorine, effectively blocking this primary metabolic soft spot. While explicit microsomal stability data (e.g., Clint or t₁/₂ in human liver microsomes) for the target compound versus the non‑fluorinated comparator have not been published in the peer‑reviewed literature, the metabolic blocking strategy is well‑precedented: gem‑difluoro substitution at metabolically labile aliphatic positions typically reduces intrinsic clearance by ≥5‑fold relative to the parent C‑H substrate [2].

metabolic stability CYP450 fluorine blocking

Recommended Application Scenarios for 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane Based on Evidence


Kinase Inhibitor Lead Generation Requiring a Fluorinated, Conformationally Biased Spiro Scaffold

Medicinal chemistry teams pursuing ATP‑competitive kinase inhibitors can deploy this compound as a pre‑fluorinated, shape‑defined alternative to the non‑fluorinated parent (SC‑33889796). The gem‑difluoro group imposes conformational restriction around the spiro center while simultaneously blocking a key site of oxidative metabolism, as supported by crystallographic evidence for diazaspiro‑kinase binding modes [1] and general fluorine medicinal chemistry precedent [2]. The 6‑methylpyridazin‑3‑yl appendage offers a bidentate hinge‑binding motif that is structurally distinct from the pyridine and pyrazine analogs, enabling exploration of kinase selectivity space not accessible with other heteroaryl‑substituted members of the series [1].

Structure‑Based Design Campaigns Leveraging Known Diaza‑spiro‑Kinase Co‑Crystal Structures

The 2,7‑diazaspiro[4.5]decane core has been co‑crystallized with PKA (PDB entries 3ZO1, 3ZO2, 3ZO3, 3ZO4 at resolutions of 1.65–2.10 Å), providing a direct structural template for computational docking and scaffold hopping [1]. This compound’s 6‑methylpyridazin‑3‑yl hinge binder can be modeled into the ATP pocket using these established binding modes. Researchers seeking to extend SAR beyond the purine‑linked diazaspirocycles deposited in the PDB can use this compound to probe the tolerance of the hinge region for pyridazine‑based hydrogen‑bonding geometries.

Selectivity Profiling Across Kinase Panels Using a Non‑Purine Hinge Binder

The Allen et al. 2013 study demonstrated that varying the heteroaryl hinge‑binder group within a constant diazaspiro framework shifts kinase selectivity profiles, with some analogs achieving >10‑fold selectivity discrimination across kinase panel members [1]. Screening this compound alongside its pyrazin‑2‑yl and pyridin‑3‑yl counterparts enables systematic mapping of how pyridazine‑hinge interactions (via N1/N2 bidentate hydrogen bonding and C6‑methyl steric contacts) reshape the kinase inhibition landscape compared to the more commonly employed pyridine or pyrazine hinge binders.

Chemical Biology Probe Development Requiring Metabolic Stability Without Sacrificing Spiro Rigidity

For programs requiring a cell‑active chemical probe based on the diazaspiro[4.5]decane chemotype, the gem‑difluoro substitution addresses the primary metabolic vulnerability of the spiro carbon without introducing additional flexibility or chiral complexity. The predicted ≥5‑fold reduction in CYP‑mediated clearance at this site [2], combined with the conformational bias imparted by the fluorine gauche effect, positions this compound as a metabolically more resilient alternative to the non‑fluorinated parent for cellular and in vivo target‑engagement studies.

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